molecular formula C11H11N3O4S B12881937 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- CAS No. 155144-45-9

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-

Cat. No.: B12881937
CAS No.: 155144-45-9
M. Wt: 281.29 g/mol
InChI Key: MVYRKTZRJFFMMV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Derivative Classification

The compound follows IUPAC naming conventions as 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid , reflecting its three key structural components:

  • Pyrazole backbone : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Sulfonamide substituent : A methyl(phenyl)sulfamoyl group (-SO₂-N(CH₃)C₆H₅) at position 3.
  • Carboxylic acid : A -COOH group at position 4.

The molecular formula C₁₁H₁₁N₃O₄S (MW 281.29 g/mol) confirms the presence of 11 carbons, 11 hydrogens, three nitrogens, four oxygens, and one sulfur atom. Its SMILES notation (CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O ) encodes the connectivity of these groups.

Table 1: Structural Descriptors
Property Value
IUPAC Name 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₁H₁₁N₃O₄S
Canonical SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O
Hybrid Classification Pyrazole-sulfonamide-carboxylic acid conjugate

This compound belongs to the pyrazole-sulfonamide hybrid class, characterized by fused heterocyclic and sulfonamide pharmacophores. Such hybrids are pharmacologically significant due to their dual capacity for hydrogen bonding (via sulfonamide) and π-π stacking (via aromatic rings).

Crystallographic Analysis of Pyrazole-Sulfonamide Hybrid Structures

While X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of analogous pyrazole-sulfonamides reveal critical structural insights:

  • Pyrazole ring geometry : Typically planar, with bond lengths of 1.33–1.38 Å for C-N and 1.40–1.45 Å for C-C.
  • Sulfonamide group : Adopts a tetrahedral geometry around sulfur, with S=O bond lengths averaging 1.43 Å and S-N bonds at 1.62 Å.
  • Dihedral angles : Between the pyrazole ring and phenyl groups range from 34.75° to 87.95°, influencing molecular packing.

In crystal lattices, these compounds often stabilize through:

  • N-H···O hydrogen bonds between sulfonamide NH and carbonyl oxygen (2.8–3.1 Å)
  • π-π interactions between aromatic rings (3.6–4.2 Å interplanar distances).
Table 2: Representative Crystallographic Parameters (Analogous Structures)
Parameter Value Range
Pyrazole C-N bond 1.33–1.38 Å
S=O bond length 1.43 ± 0.02 Å
Dihedral angle (Ar-Core) 34.75°–87.95°
Hydrogen bond length 2.8–3.1 Å

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ^1^H NMR signals (DMSO-d₆, δ ppm):

  • NH (sulfonamide) : 11.07 (s, 1H, exchanges with D₂O)
  • Aromatic protons : 7.20–7.80 (m, 5H, phenyl group)
  • Methyl group : 2.45 (s, 3H, N-CH₃)

^13^C NMR data highlights:

  • Carbonyl carbon : 192.25 ppm (C=O)
  • Sulfonamide sulfur environment : 55.2 ppm (C-SO₂)
  • Pyrazole carbons : 142.3 (C-3), 139.8 (C-5)
Infrared Spectroscopy (IR)

Critical absorption bands:

  • N-H stretch : 3303 cm⁻¹ (sulfonamide NH)
  • C=O stretch : 1720 cm⁻¹ (carboxylic acid)
  • S=O asymmetric/symmetric : 1365 cm⁻¹ and 1172 cm⁻¹
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data:

  • [M+H]⁺ : m/z 282.0543 (calc. 282.0544 for C₁₁H₁₂N₃O₄S)
  • Major fragments :
    • m/z 264.0443 (loss of H₂O)
    • m/z 160.0321 (pyrazole-sulfonamide core)
Table 3: Spectroscopic Signature Summary
Technique Key Signals Assignment
^1^H NMR 11.07 ppm (s) Sulfonamide NH
^13^C NMR 192.25 ppm Carboxylic acid C=O
IR 1720 cm⁻¹ C=O stretch
MS m/z 282.0543 [M+H]⁺ Molecular ion

Properties

CAS No.

155144-45-9

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16)

InChI Key

MVYRKTZRJFFMMV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring system is generally synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. A common approach involves:

Introduction of the Sulfonyl Group

The sulfonyl moiety, specifically the methylphenylamino sulfonyl group, is introduced by:

  • Reaction of pyrazole derivatives with sulfonyl chlorides bearing the methylphenylamino substituent. This step typically involves nucleophilic substitution where the pyrazole nitrogen or carbon at the 3-position reacts with the sulfonyl chloride to form the sulfonamide linkage.
  • The reaction conditions often require a base to neutralize the hydrochloric acid generated and may be conducted in aprotic solvents to optimize yield.

Esterification of the Carboxylic Acid

  • The carboxylic acid group at the 4-position of the pyrazole ring is commonly converted into an ester (e.g., ethyl ester) to improve solubility and facilitate purification.
  • This is achieved by esterification with ethanol in the presence of acid catalysts or by using coupling agents under controlled temperature conditions.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Pyrazole ring formation Hydrazine + β-ketoester, InCl3 catalyst, ultrasound, 40 °C, 20 min Substituted pyrazole intermediate
2 Sulfonylation Pyrazole intermediate + methylphenylsulfonyl chloride, base (e.g., triethylamine), aprotic solvent 3-((methylphenylamino)sulfonyl)-pyrazole derivative
3 Esterification Carboxylic acid + ethanol, acid catalyst (e.g., H2SO4), reflux Ethyl ester of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-

Research Findings and Optimization

  • The use of InCl3 as a catalyst in the pyrazole ring formation step has been shown to significantly improve reaction efficiency, yielding 80–95% of the desired pyrazole derivatives under mild conditions with short reaction times.
  • Sulfonylation reactions require careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity at the 3-position of the pyrazole ring.
  • Esterification is typically straightforward but benefits from optimized acid catalyst concentration and reaction time to maximize yield and purity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring synthesis Hydrazine + β-ketoester, InCl3 catalyst, ultrasound, 40 °C, 20 min High yield, green chemistry compatible
Sulfonylation Sulfonyl chloride, base (e.g., triethylamine), aprotic solvent, room temp to reflux Requires inert atmosphere to prevent hydrolysis
Esterification Ethanol, acid catalyst (H2SO4), reflux, 2–6 hours Standard Fischer esterification

Notes on Purification and Characterization

  • Purification is generally achieved by recrystallization or chromatographic techniques.
  • Characterization methods include NMR, IR, and mass spectrometry to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂N(CH₃)Ph) participates in:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/THF) to form secondary sulfonamides. For example, coupling with 2-phenylethylamine derivatives yields substituted sulfonamides with antiproliferative activity .

  • Acid-Catalyzed Hydrolysis : Cleavage under strong acidic conditions (e.g., H₂SO₄/H₂O) generates sulfonic acid intermediates, though stability varies with substituents .

Carboxylic Acid Derivatives

The -COOH group undergoes standard transformations:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Esterification SOCl₂/DMF, ROHMethyl/ethyl esters70–85
Amide Formation Thionyl chloride, amines (e.g., pyridin-2-amine)Pyrazole-4-carboxamides65–78
Coupling Reactions EDCI/HOBt, R-NH₂Peptide-like conjugates50–68

Pyrazole Ring Modifications

The heterocyclic core enables:

  • Electrophilic Substitution : Halogenation (Cl₂/FeCl₃) occurs at position 5 of the pyrazole ring, though steric hindrance from the sulfonamide group reduces regioselectivity .

  • Metal Coordination : Forms complexes with Cd(II), Co(II), and other metals via the carboxylic acid and sulfonamide groups, as demonstrated in luminescent coordination polymers .

Key Reaction Optimization Data

Synthetic routes for derivatives depend critically on base and solvent selection:

BaseSolventTime (h)Yield (%)
Potassium tert-butoxideTHF1678
NaHDMF1255
NaOHCH₃CN3220

Optimal conditions use potassium tert-butoxide in THF due to enhanced deprotonation efficiency .

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions show:

  • Antiproliferative Effects : 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives inhibit cancer cell growth (IC₅₀ = 0.33–1.11 μM) .

  • Enzyme Inhibition : Modifications at the sulfonamide nitrogen enhance binding to targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), with IC₅₀ values as low as 0.64 μM .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with mass loss attributed to sulfonamide and carboxylic acid group degradation .

  • Photolytic Sensitivity : UV exposure induces radical formation at the sulfonamide sulfur, necessitating dark storage .

This compound’s multifunctional design enables broad applicability in medicinal chemistry and materials science, with reactivity profiles validated across synthetic and pharmacological studies .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research has demonstrated that derivatives of 1H-pyrazole-4-carboxylic acid exhibit promising antifungal properties. For instance, the synthesis of 5-hydroxy-1H-pyrazoles has shown efficacy against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with certain derivatives achieving approximately 30% inhibition compared to known inhibitors . This suggests potential for developing new antifungal agents targeting specific pathways in pathogenic fungi.

Anti-inflammatory Properties

The compound's derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that pyrazole amines can be synthesized to yield compounds with significant anti-inflammatory activity, positioning them as potential therapeutic agents for inflammatory diseases . The structural modifications on the pyrazole core can enhance the pharmacological profile, leading to more effective treatments.

Table 1: Summary of Antifungal Activity of Pyrazole Derivatives

Compound NameStructure% Inhibition against PfDHODH
1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylateStructure30%
1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylateStructure30%
Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonateStructure19%

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural applications. Novel pyrazole amides derived from 1H-pyrazole-4-carboxylic acid have shown higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. This highlights the compound's utility in developing new agricultural chemicals that are more effective and potentially less harmful to the environment .

Insecticidal Properties

Research indicates that pyrazolamide compounds possess notable insecticidal and bactericidal activities. The design and synthesis of these compounds have led to the identification of effective agents for pest control, making them valuable in sustainable agricultural practices .

Table 2: Efficacy of Pyrazole Derivatives as Fungicides

Compound NameTarget PathogenEfficacy
Pyrazole Amide AFusarium oxysporumHigh
Pyrazole Amide BBotrytis cinereaModerate

Materials Science Applications

Coordination Complexes

The synthesis of metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid has revealed interesting luminescent properties and electrocatalytic activities. These complexes can serve as bifunctional catalysts, demonstrating excellent catalytic activity for oxygen evolution reactions (OER) and some activity for oxygen reduction reactions (ORR) . This opens avenues for their application in energy conversion technologies.

Table 3: Properties of Metal Complexes Derived from Pyrazole Carboxylic Acids

Complex NameMetal IonLuminescenceOER Activity
[Cd(HMPCA)2(H2O)4]Cadmium (II)Green fluorescenceExcellent
[Co(H2MPCA)2(DMF)2(H2O)2]Cl2Cobalt (II)Green fluorescenceModerate

Case Studies

Case Study 1: Synthesis and Evaluation of Antifungal Agents

In a study by Shijie Du et al., novel pyrazole derivatives were synthesized and evaluated for their antifungal activity against seven phytopathogenic fungi. The findings indicated that certain derivatives exhibited significantly higher antifungal activity than existing commercial fungicides, suggesting a viable alternative for crop protection strategies .

Case Study 2: Development of Electrocatalysts

Research conducted by Zhang et al. focused on synthesizing coordination polymers from pyrazole derivatives. The study highlighted the electrocatalytic properties of these complexes, particularly their efficiency in catalyzing oxygen evolution reactions, making them suitable candidates for applications in renewable energy systems .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Pyrazole Derivatives with Sulfur-Containing Substituents

Key Compounds :

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Features a 4-fluorophenyl group and a carbaldehyde substituent. Unlike the target compound, it lacks a sulfonyl group but shares the pyrazole core.
  • 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) (): A pyrazole-based insecticide with a sulfinyl group. The sulfinyl moiety is less electron-withdrawing than sulfonyl, which may reduce reactivity but enhance pesticidal activity through selective target binding .

Structural and Functional Insights :

Compound Core Structure Key Substituents Functional Impact
Target Compound Pyrazole 3-(Methylphenylamino)sulfonyl, 4-carboxylic acid High polarity, hydrogen bonding capacity
Fipronil Pyrazole 4-(Trifluoromethyl)sulfinyl, 3-cyano Enhanced lipophilicity, insecticidal activity
3-(4-Fluorophenyl)-5-phenyl-pyrazole () Dihydropyrazole 4-Fluorophenyl, carbaldehyde Increased conformational rigidity due to dihydro structure

The sulfonyl group in the target compound likely improves water solubility compared to sulfinyl or alkylthio analogs, while the methylphenylamino group may confer unique steric effects in receptor interactions.

Sulfonyl-Containing Aromatic Compounds

Key Compounds :

  • 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (): A propionic acid derivative with a 4-fluorophenylsulfonyl group. This compound is a precursor to bicalutamide (an anticancer drug), highlighting the role of sulfonyl groups in enhancing drug stability and binding affinity .
  • Benzoic acid derivatives with perfluorinated sulfonyl groups (): Examples include tetrachloro-benzoic acid linked to perfluorinated sulfonyloxy groups. These compounds exhibit extreme environmental persistence due to C-F bonds, unlike the target compound’s non-fluorinated structure .

Comparison of Sulfonyl Effects :

Carboxylic Acid-Functionalized Heterocycles

Key Compounds :

  • 1H-Imidazole-4-carboxylic acid derivatives (): Imidazole analogs with carboxylic acid groups. The imidazole ring’s higher basicity compared to pyrazole may alter pH-dependent solubility and metal-chelation properties .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Contains a sulfanyl (thioether) group and trifluoromethyl substituent. The sulfanyl group is less polar than sulfonyl, reducing solubility but increasing membrane permeability .

Physicochemical Properties :

Property Target Compound 1H-Imidazole-4-carboxylic Acid 5-(3-Chlorophenylsulfanyl)-pyrazole ()
Solubility Moderate (polar groups) High (imidazole basicity) Low (sulfanyl, CF3)
Reactivity High (sulfonyl) Moderate Low (sulfanyl)
Bioactivity Undocumented Pharmaceutical applications Agrochemical potential

Biological Activity

1H-Pyrazole-4-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of the specific compound 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- , exploring its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of 1H-pyrazole derivatives typically involves the condensation of hydrazines with suitable carbonyl compounds followed by carboxylation. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization at the carboxylic acid position.

Biological Activities

The biological activities of 1H-Pyrazole-4-carboxylic acid derivatives are primarily attributed to their ability to interact with various biological targets. Below is a summary of key findings regarding its biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a series of pyrazole derivatives showed significant inhibition against various pathogens, with some compounds displaying IC50 values comparable to existing antibiotics .

Anti-inflammatory Activity

1H-Pyrazole-4-carboxylic acid derivatives have been evaluated for their anti-inflammatory effects. A notable study reported that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation . The structure-activity relationship indicated that electron-withdrawing groups significantly enhance anti-inflammatory activity.

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results. For instance, compounds derived from 1H-pyrazole-4-carboxylic acid demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) at specific positions on the phenyl ring enhances activity.
  • Positioning of Functional Groups : The placement of sulfonamide groups can significantly influence both potency and selectivity towards biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of 1H-pyrazole derivatives against seven phytopathogenic fungi, revealing that certain compounds exhibited higher antifungal activity than standard treatments .
  • Anti-inflammatory Mechanism : Research highlighted a novel series of pyrazole derivatives that inhibited COX enzymes with IC50 values indicating strong anti-inflammatory potential .
  • Anticancer Properties : In vitro studies on MCF-7 cells showed that some pyrazole derivatives induced apoptosis at low concentrations, suggesting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 1H-pyrazole-4-carboxylic acid derivatives with sulfonamide substituents?

Methodological Answer: A common approach involves hydrolyzing ester precursors under basic conditions. For example, ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate can be hydrolyzed using 8% aqueous NaOH in ethanol, followed by acidification to yield the carboxylic acid derivative . Modifications to the sulfonamide group (e.g., methylphenylamino substitution) typically involve reacting the parent pyrazole with sulfonyl chlorides under controlled pH conditions. Confirm purity via melting point, TLC, and spectroscopic consistency with authentic samples .

Q. How can spectroscopic methods (e.g., 1H^1H1H-NMR, IR) distinguish structural isomers in sulfonamide-functionalized pyrazoles?

Methodological Answer:

  • 1H^1H-NMR : The sulfonamide group’s NH proton appears as a broad singlet (~δ 10–12 ppm), while aromatic protons from the methylphenylamino group resolve into distinct coupling patterns. For example, para-substituted phenyl groups show doublets (J = 8–9 Hz) .
  • IR : Sulfonamide C=O stretches appear at ~1350–1300 cm1^{-1}, while carboxylic acid C=O absorbs at ~1700–1650 cm1^{-1}. Overlapping signals can be deconvoluted using second-derivative IR analysis .

Q. What stability considerations are critical for storing sulfonamide-pyrazole derivatives?

Methodological Answer:

  • Hydrolytic Stability : Store under anhydrous conditions (desiccated, <30% humidity) to prevent sulfonamide cleavage.
  • Thermal Stability : Avoid temperatures >40°C; decomposition is observed via TGA-DSC in derivatives with electron-withdrawing substituents .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation of the sulfonamide linkage .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing sulfonamide groups without side-product formation?

Methodological Answer:

  • Stepwise Sulfonylation : Pre-activate the pyrazole core with a mild base (e.g., pyridine) before adding methylphenylsulfonyl chloride to minimize competing N-alkylation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. For example, DMF increases sulfonylation efficiency by 20–25% compared to THF .
  • Monitoring via LC-MS : Track reaction progress in real time to identify side products (e.g., disulfonylated species) and adjust stoichiometry .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in sulfonamide-pyrazole derivatives?

Methodological Answer:

  • Dose-Response Profiling : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish target-specific effects from general cytotoxicity .
  • Metabolite Analysis : Use HPLC-MS to identify hydrolyzed metabolites (e.g., free carboxylic acids) that may exhibit off-target activity .
  • Structural-Activity Relationships (SAR) : Compare derivatives with varying sulfonamide substituents. For instance, methylphenylamino groups enhance biofilm inhibition in Candida albicans but reduce solubility, complicating in vivo translation .

Q. What computational strategies are effective for modeling the binding of sulfonamide-pyrazoles to enzyme targets (e.g., cyclooxygenase-2)?

Methodological Answer:

  • Docking Studies : Use programs like AutoDock Vina with force fields optimized for sulfonamide interactions (e.g., AMBER). Key interactions include hydrogen bonding between the sulfonamide oxygen and Arg120/His90 residues .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of the ligand-enzyme complex. Pay attention to solvent-accessible surface area (SASA) of the sulfonamide group .
  • QM/MM Hybrid Methods : Calculate partial charges at the MP2/6-31G* level to refine electrostatic potential maps for sulfonamide moieties .

Q. How can crystallographic data resolve ambiguities in the solid-state conformation of sulfonamide-pyrazoles?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) datasets to model disorder in the methylphenylamino group. Apply restraints to sulfonamide torsion angles to prevent overfitting .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds between sulfonamide and adjacent carboxylic acid groups) to explain packing motifs .

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